methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted indole and thiazole derivatives .
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with viral enzymes, inhibiting their activity and preventing viral replication .
Comparison with Similar Compounds
Similar compounds to methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate include other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Inhibits tubulin polymerization.
The uniqueness of this compound lies in its specific combination of the indole and thiazole rings, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)17-16(18(24)25-4)21-19(26-17)20-15(23)9-12-10-22(3)14-8-6-5-7-13(12)14/h5-8,10-11H,9H2,1-4H3,(H,20,21,23) |
InChI Key |
BMXRMUZBFKFQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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